molecular formula C69H87N15O12 B12382184 H-Pro-his-pro-phe-his-phe-phe-val-tyr-lys-OH

H-Pro-his-pro-phe-his-phe-phe-val-tyr-lys-OH

Cat. No.: B12382184
M. Wt: 1318.5 g/mol
InChI Key: AIRMFERKNRDUKD-PVGXKDMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PHPFHFFVYK involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Chemical Reactions Analysis

PHPFHFFVYK undergoes various chemical reactions, including:

Comparison with Similar Compounds

PHPFHFFVYK is unique due to its specific amino acid sequence, which imparts distinct inhibitory properties. Similar compounds include:

PHPFHFFVYK stands out due to its specific sequence and the resulting biological activity, making it a valuable tool in both research and potential therapeutic applications.

Biological Activity

H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH is a peptide composed of a sequence of amino acids that exhibits diverse biological activities. This article explores its biological activity, including its structure, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The peptide has the following chemical formula:

C18H23N3O4\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{4}

It features a C-terminal carboxamide group (OH), which influences its solubility and interaction with biological systems. The presence of multiple proline and phenylalanine residues contributes to its structural stability and biological activity, particularly in modulating protein conformation and stability due to proline's unique properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Similar peptides have been shown to interact with G-protein coupled receptors (GPCRs), suggesting that this compound may also exhibit receptor-modulating properties. This interaction can influence various signaling pathways related to cardiovascular function and neurobiology.
  • Taste Perception and Appetite Regulation : Peptides with comparable sequences have been implicated in taste perception, indicating potential roles in appetite regulation.
  • Antioxidant Activity : Some studies suggest that peptides derived from similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

1. Cardiovascular Effects

Research indicates that peptides like this compound may influence cardiovascular health through their interactions with specific receptors involved in blood pressure regulation and heart function.

2. Neurobiological Effects

The compound may act as a signaling molecule in the nervous system, potentially affecting neurotransmitter release and neuronal excitability.

3. Antinociceptive Activity

Peptides with similar structures have shown promise in pain modulation, suggesting that this compound could possess antinociceptive properties .

Comparative Analysis with Similar Peptides

The following table summarizes the characteristics of this compound compared to structurally similar peptides:

Compound NameSequenceUnique Features
H-Pro-His-Pro-Gly-Pro-Ile-Pro-OHPro-His-Pro-Gly-IleContains glycine instead of phenylalanine
H-Val-Tyr-Ile-Asp-Arg-ValVal-Tyr-Ile-Asp-ArgDifferent sequence focusing on valine and aspartic acid
H-Ala-Gly-Trp-LysAla-Gly-Trp-LysIncludes alanine and tryptophan

This comparison highlights the unique combination of amino acids in this compound, which may enhance its stability and biological activity compared to other peptides.

Case Studies and Research Findings

Study on Antinociceptive Activity :
A recent study evaluated the antinociceptive effects of various peptide derivatives, including those similar to this compound. The results indicated significant pain relief in animal models, with certain derivatives showing enhanced efficacy due to specific amino acid modifications .

In Vitro Studies on Receptor Binding :
Research has demonstrated that peptides containing aromatic residues like phenylalanine and tyrosine can effectively bind to GPCRs. This binding is crucial for their role in modulating physiological responses such as pain perception and cardiovascular function .

Properties

Molecular Formula

C69H87N15O12

Molecular Weight

1318.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

AIRMFERKNRDUKD-PVGXKDMPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8

Origin of Product

United States

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